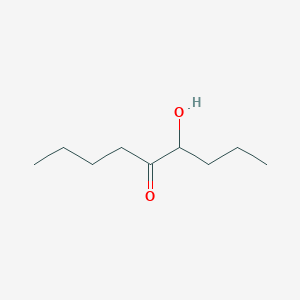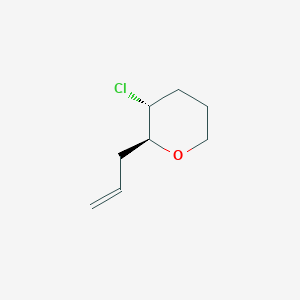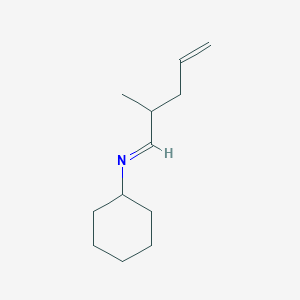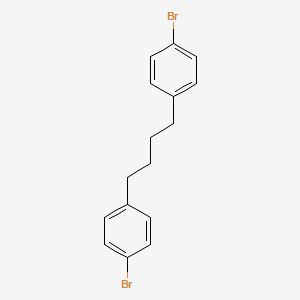![molecular formula C16H12S B14383228 3-[2-(Naphthalen-1-yl)ethenyl]thiophene CAS No. 88703-02-0](/img/structure/B14383228.png)
3-[2-(Naphthalen-1-yl)ethenyl]thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(Naphthalen-1-yl)ethenyl]thiophene is an organic compound that belongs to the class of heterocyclic compounds known as thiophenes. Thiophenes are five-membered rings containing one sulfur atom. The compound also features a naphthalene moiety, which is a fused pair of benzene rings. This combination of structures imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Naphthalen-1-yl)ethenyl]thiophene can be achieved through several methods, with one common approach being the Suzuki cross-coupling reaction. This method involves the reaction of a thiophene-based diboronic ester with a naphthalene-containing dibromo compound. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(Naphthalen-1-yl)ethenyl]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethenyl group.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, with reagents such as bromine or chlorine, leading to halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with a palladium catalyst at room temperature and atmospheric pressure.
Substitution: Bromine in carbon tetrachloride at room temperature.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrogenated derivatives.
Substitution: Halogenated thiophenes.
Applications De Recherche Scientifique
3-[2-(Naphthalen-1-yl)ethenyl]thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mécanisme D'action
The mechanism of action of 3-[2-(Naphthalen-1-yl)ethenyl]thiophene involves its interaction with various molecular targets. In biological systems, the compound may interact with enzymes and receptors, modulating their activity. The presence of the naphthalene moiety allows for π-π interactions with aromatic amino acids in proteins, while the thiophene ring can engage in sulfur-based interactions. These interactions can lead to changes in the conformation and function of the target molecules, resulting in the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Naphthalen-1-yl)ethane-1-thiol: Another naphthalene-thiophene derivative with similar structural features but different functional groups.
2-(Naphthalen-1-yl)thiophene: Lacks the ethenyl group, leading to different chemical reactivity and applications
Uniqueness
3-[2-(Naphthalen-1-yl)ethenyl]thiophene is unique due to the presence of both the naphthalene and ethenyl groups, which impart distinct electronic and steric properties. These features make it a versatile compound for various applications, particularly in the development of advanced materials and pharmaceuticals .
Propriétés
Numéro CAS |
88703-02-0 |
|---|---|
Formule moléculaire |
C16H12S |
Poids moléculaire |
236.3 g/mol |
Nom IUPAC |
3-(2-naphthalen-1-ylethenyl)thiophene |
InChI |
InChI=1S/C16H12S/c1-2-7-16-14(4-1)5-3-6-15(16)9-8-13-10-11-17-12-13/h1-12H |
Clé InChI |
VFMGAGZILFXNSQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C=CC3=CSC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl [(3-methylbut-3-en-2-yl)oxy]propanedioate](/img/structure/B14383146.png)
![5-[(Dimethylamino)methylidene]nonane-4,6-dione](/img/structure/B14383158.png)


![1-[(Dodecylsulfanyl)methyl]-3-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14383174.png)
![2-Chloro-N-(2,6-diethylphenyl)-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B14383175.png)
![4-[2,6-Dimethoxy-5-(methylsulfanyl)pyrimidin-4-yl]morpholine](/img/structure/B14383176.png)

![2-(Acetyloxy)-5-{[3-phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]oxy}benzoic acid](/img/structure/B14383194.png)
![2-[(3,5-Dichloropyridin-2-yl)amino]ethane-1-sulfonic acid](/img/structure/B14383197.png)
![N-(Cyclohex-1-EN-1-YL)-N-[3-(diethylamino)propyl]propanamide](/img/structure/B14383200.png)



